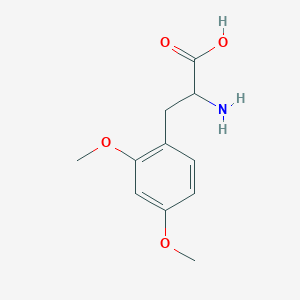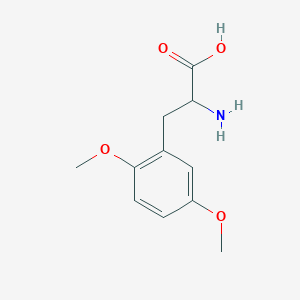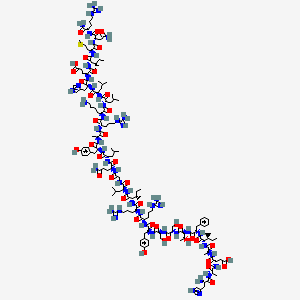
GRF (1-29) amide (rat)
Overview
Description
GRF (1-29) amide (rat) is a synthetic peptide that can stimulate the secretion of growth hormone . It is equipotent to GRF in releasing somatotropin from the anterior pituitary .
Synthesis Analysis
The synthesis of GRF (1-29) amide (rat) involves complex biochemical processes. For instance, one study mentioned the synthesis of three maleimido derivatives of human GH-releasing factor (hGRF) 1–29 that were bioconjugated to human serum albumin ex vivo . All three human serum albumin conjugates showed enhanced in vitro stability against dipeptidylpeptidase-IV and were bioactive in a GH secretion assay in cultured rat anterior pituitary cells .Molecular Structure Analysis
The molecular structure of GRF (1-29) amide (rat) is represented by the empirical formula C155H251N49O40S . Within this 1 to 29 amino acid GRF fragment, amino acids 13 to 21 are more important than 24 to 29 for high affinity receptor binding .Physical And Chemical Properties Analysis
The physical and chemical properties of GRF (1-29) amide (rat) include a molecular weight of 3473.02 and an assay of ≥90% (HPLC) . The peptide is typically stored at a temperature of -20°C .Scientific Research Applications
Growth Hormone Release
GRF (1-29) amide (rat) is a synthetic peptide that can stimulate the growth hormone (GH) secretion . This makes it a valuable tool in research related to growth hormone regulation and its effects on various physiological processes.
Receptor Activation
Human Growth Hormone-Releasing Factor (hGRF) 1–29 -Albumin Bioconjugates activate the GRF Receptor on the Anterior Pituitary in Rats . This can be used to study the signaling pathways involved in growth hormone release and the physiological effects of activating these receptors.
Stability Studies
The bioconjugates of hGRF 1–29 showed enhanced in vitro stability against dipeptidylpeptidase-IV . This property can be utilized in research to develop more stable and long-lasting forms of growth hormone-releasing factors.
Half-Life Extension
The compound CJC-1295, a tetrasubstituted form of hGRF 1–29, was found to have an extended plasma half-life . This makes it a potential candidate for research in sustained growth hormone release therapies.
Affinity Binding Studies
Within the 1 to 29 amino acid GRF fragment, amino acids 13 to 21 are more important than 24 to 29 for high affinity receptor binding . This information is crucial in designing more potent analogs of GRF.
Comparative Studies
Human GRF (1-29) has a high degree (>93%) homology with procine, bovine and ovine GRF (1-29)-NH2 . This allows for comparative studies across different species to understand the evolution and function of growth hormone-releasing factors.
Development of Long-Lasting Derivatives
Long-lasting derivatives of hGRF, such as polyethylene glycol derivatives, have demonstrated the ability to activate the GRF receptor of rats and pigs, leading to the secretion of GH in the plasma . This opens up possibilities for the development of long-lasting therapeutic agents for growth hormone deficiencies.
Pulsatile GH Secretion
The GH secretion pattern remains pulsatile when these derivatives are sustained at an elevated concentration in plasma . This can be used to study the physiological effects of pulsatile versus constant growth hormone levels.
Mechanism of Action
Target of Action
The primary target of GRF (1-29) amide (rat) is the growth hormone-releasing hormone receptor (GHRHR) located in the anterior pituitary gland . This receptor plays a crucial role in stimulating the secretion of growth hormone (GH) .
Mode of Action
GRF (1-29) amide (rat) binds to its receptor, GHRHR, in the anterior pituitary gland . This binding triggers a cascade of signals that lead to the release of GH into the plasma . The amino acids 13 to 21 within the 1 to 29 amino acid fragment of GRF are more important for high-affinity receptor binding .
Biochemical Pathways
The activation of the GHRHR by GRF (1-29) amide (rat) leads to the secretion of GH into the plasma . GH then acts on various tissues in the body, leading to growth and development. The GH secretion pattern remains pulsatile when GRF (1-29) amide (rat) is sustained at an elevated concentration in plasma .
Pharmacokinetics
In vivo studies of GRF (1-29) amide (rat) show apparent half-lives of 18±4 min in serum and 13±3 min in liver homogenate . This is accompanied by the appearance of degradation products that are all less hydrophobic than the native peptide .
Result of Action
The primary result of the action of GRF (1-29) amide (rat) is the stimulation of GH secretion . This leads to various downstream effects, including growth and development in various tissues of the body.
Action Environment
The action, efficacy, and stability of GRF (1-29) amide (rat) can be influenced by various environmental factors. For example, the presence of dipeptidylpeptidase-IV in the environment can affect the stability of GRF (1-29) amide (rat) . Furthermore, the concentration of GRF (1-29) amide (rat) in the plasma can influence the pulsatility of GH secretion .
Safety and Hazards
The safety data sheet for a similar compound, Growth Hormone Releasing Factor (GRF) (1-29) amide, human, advises against its use in food, drugs, pesticides, or biocidal products . It also suggests that in case of contact with skin, eyes, or clothing, the affected area should be rinsed immediately with plenty of water and medical attention should be sought if symptoms occur .
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C155H251N49O40S/c1-20-80(12)120(201-127(220)85(17)180-138(231)112(68-119(215)216)189-126(219)83(15)178-128(221)94(157)65-90-69-169-74-176-90)149(242)198-109(62-87-32-24-23-25-33-87)145(238)204-123(86(18)207)151(244)200-114(73-206)147(240)199-113(72-205)146(239)194-108(64-89-41-45-93(209)46-42-89)142(235)186-98(37-30-55-173-154(165)166)131(224)185-99(38-31-56-174-155(167)168)135(228)202-122(82(14)22-3)150(243)197-103(58-76(4)5)129(222)175-71-117(212)181-100(47-49-115(158)210)133(226)191-105(60-78(8)9)140(233)193-107(63-88-39-43-92(208)44-40-88)137(230)179-84(16)125(218)183-97(36-29-54-172-153(163)164)130(223)184-96(34-26-27-52-156)132(225)190-104(59-77(6)7)139(232)192-106(61-79(10)11)141(234)195-110(66-91-70-170-75-177-91)143(236)187-101(48-50-118(213)214)136(229)203-121(81(13)21-2)148(241)188-102(51-57-245-19)134(227)196-111(67-116(159)211)144(237)182-95(124(160)217)35-28-53-171-152(161)162/h23-25,32-33,39-46,69-70,74-86,94-114,120-123,205-209H,20-22,26-31,34-38,47-68,71-73,156-157H2,1-19H3,(H2,158,210)(H2,159,211)(H2,160,217)(H,169,176)(H,170,177)(H,175,222)(H,178,221)(H,179,230)(H,180,231)(H,181,212)(H,182,237)(H,183,218)(H,184,223)(H,185,224)(H,186,235)(H,187,236)(H,188,241)(H,189,219)(H,190,225)(H,191,226)(H,192,232)(H,193,233)(H,194,239)(H,195,234)(H,196,227)(H,197,243)(H,198,242)(H,199,240)(H,200,244)(H,201,220)(H,202,228)(H,203,229)(H,204,238)(H,213,214)(H,215,216)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)/t80-,81-,82-,83-,84-,85-,86+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFNIEDWNSBZSR-UCRGYRMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C155H251N49O40S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GRF (1-29) amide (rat) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



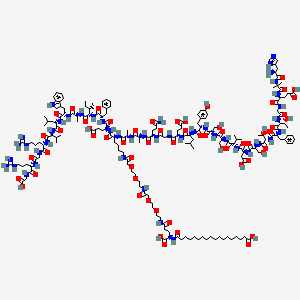
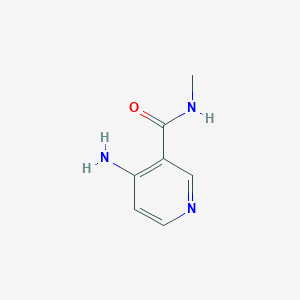
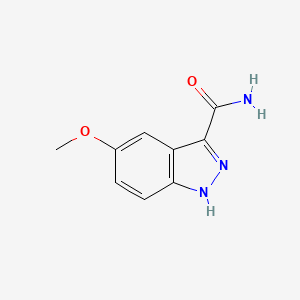
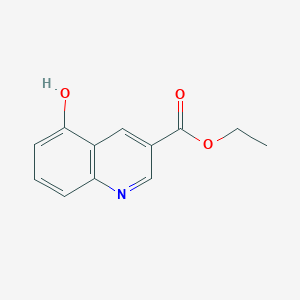
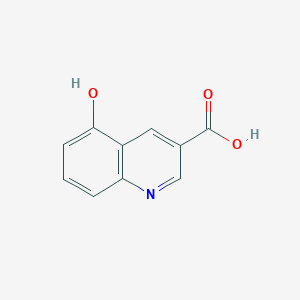
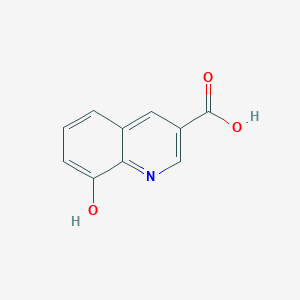
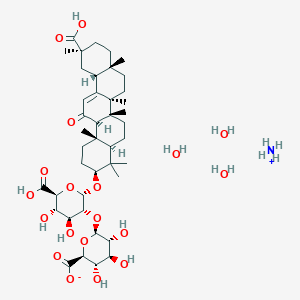

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan](/img/structure/B3030477.png)

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)

